molecular formula C25H37NO B8235395 N-benzyl-9Z,12Z,15Z-octadecatrienamide

N-benzyl-9Z,12Z,15Z-octadecatrienamide

Cat. No.: B8235395
M. Wt: 367.6 g/mol
InChI Key: VCMMYRWIEZCYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide typically involves the reaction of benzylamine with a fatty acid derivative. The process can be carried out under mild conditions, often using a solvent such as dichloromethane and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from Maca root, followed by purification processes such as chromatography. The extraction process utilizes solvents like ethanol or hexane to isolate the macamides from the plant material .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-9Z,12Z,15Z-octadecatrienamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-9Z,12Z,15Z-octadecatrienamide has several scientific research applications:

    Chemistry: Used as a model compound to study amide bond formation and reactivity.

    Biology: Investigated for its effects on the endocannabinoid system and potential neuroprotective properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and bioactive compounds

Mechanism of Action

N-benzyl-9Z,12Z,15Z-octadecatrienamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids in the nervous system. By inhibiting FAAH, the compound increases the levels of endocannabinoids, which can modulate various physiological processes such as pain, mood, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylstearamide
  • N-benzyloleamide
  • N-benzyloctadeca-9,12-dienamide

Uniqueness

N-benzyl-9Z,12Z,15Z-octadecatrienamide is unique due to its three double bonds, which contribute to its higher FAAH inhibitory activity compared to other macamides. This increased activity is attributed to the unsaturation in the fatty acid moiety, making it a more potent inhibitor .

Properties

IUPAC Name

N-benzyloctadeca-9,12,15-trienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMMYRWIEZCYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-9Z,12Z,15Z-octadecatrienamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-9Z,12Z,15Z-octadecatrienamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-9Z,12Z,15Z-octadecatrienamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-9Z,12Z,15Z-octadecatrienamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-9Z,12Z,15Z-octadecatrienamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-9Z,12Z,15Z-octadecatrienamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.